[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate is an organic compound with the molecular formula C23H17BrFN3O4. This compound is part of a class of chemicals known for their potential applications in various fields, including medicinal chemistry and material science. The presence of the fluoroanilino group and the benzoate ester makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate typically involves the reaction of 4-fluoroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiols.
Scientific Research Applications
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate involves its interaction with specific molecular targets. The fluoroanilino group can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: An organofluorine compound used as a precursor in various chemical syntheses.
2-Anilino-1,4-naphthoquinone: Known for its antifungal activity and used in medicinal chemistry.
Uniqueness
[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
380158-73-6 |
---|---|
Molecular Formula |
C16H14FNO3 |
Molecular Weight |
287.28 g/mol |
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 3-methylbenzoate |
InChI |
InChI=1S/C16H14FNO3/c1-11-3-2-4-12(9-11)16(20)21-10-15(19)18-14-7-5-13(17)6-8-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
PNLKHBATFIYWBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.